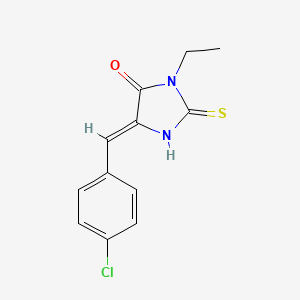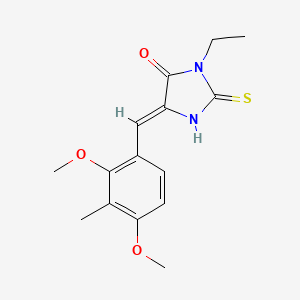![molecular formula C14H14N2O4S B5910989 3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5910989.png)
3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone, also known as EMBI, is a compound that has been widely studied for its potential applications in scientific research. EMBI is a synthetic compound that was first synthesized in the laboratory and has been found to have various biological activities.
作用机制
The mechanism of action of 3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis. In addition, this compound has been found to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage. In addition, this compound has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
实验室实验的优点和局限性
One advantage of using 3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone in lab experiments is its high purity and stability. This compound is a synthetic compound, which means that it can be produced in large quantities with high purity. In addition, this compound has been found to be stable under various conditions, making it suitable for long-term storage.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to have cytotoxic effects on cancer cells, which may also affect normal cells. Therefore, caution should be taken when handling this compound in the lab.
未来方向
There are several future directions for research on 3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone. One area of research is to further investigate the mechanism of action of this compound. Understanding how this compound works at the molecular level can help to identify potential targets for drug development.
Another area of research is to explore the potential applications of this compound in other fields, such as agriculture and environmental science. This compound has been found to have antibacterial and antifungal activities, which may be useful in controlling plant diseases and preventing environmental contamination.
Finally, research can be conducted to optimize the synthesis method of this compound to improve the yield and purity of the compound. This can help to reduce the cost of production and make this compound more accessible for scientific research.
合成方法
The synthesis of 3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone involves the reaction of 6-methoxy-1,3-benzodioxole-5-carbaldehyde with ethylglyoxalate and thiourea. The reaction occurs under acidic conditions and yields this compound as a yellow crystalline solid. The synthesis method has been optimized to improve the yield and purity of the compound.
科学研究应用
3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone has been found to have potential applications in scientific research. It has been studied for its antibacterial, antifungal, and anticancer activities. This compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. In addition, this compound has been found to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
(5Z)-3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-3-16-13(17)9(15-14(16)21)4-8-5-11-12(20-7-19-11)6-10(8)18-2/h4-6H,3,7H2,1-2H3,(H,15,21)/b9-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKATKWKWWHCQN-WTKPLQERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC3=C(C=C2OC)OCO3)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC3=C(C=C2OC)OCO3)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate](/img/structure/B5910908.png)


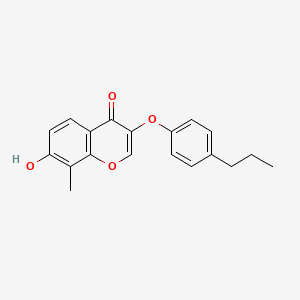
![3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1(2H)-one O-cinnamoyloxime](/img/structure/B5910934.png)

![5,7-dimethyl-N'-(3-nitrobenzylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5910953.png)
![3-[3-(benzoylamino)phenyl]acrylic acid](/img/structure/B5910960.png)
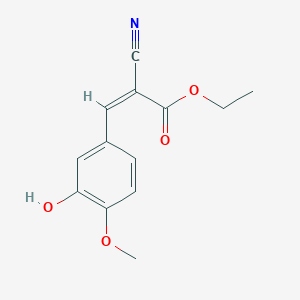
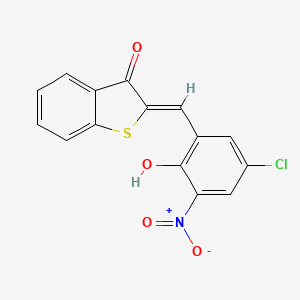
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5910994.png)
![ethyl {2-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5910995.png)
